molecular formula C7H11N5 B1464441 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1248915-54-9

1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1464441
CAS No.: 1248915-54-9
M. Wt: 165.2 g/mol
InChI Key: TUFGFXAQHVTZGJ-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N5 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in bioconjugation techniques, where this compound is used to label or modify biomolecules. The compound’s interactions with enzymes such as azide reductases and proteins containing alkyne groups are of particular interest, as these interactions facilitate the formation of covalent bonds, enabling the study of protein-protein interactions, enzyme activity, and cellular processes .

Cellular Effects

This compound influences various cellular processes through its ability to modify biomolecules. In cellular environments, this compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and interactions. Additionally, this compound has been shown to impact gene expression by modifying transcription factors or other regulatory proteins. These modifications can lead to changes in cellular metabolism, as the altered proteins may affect metabolic pathways and enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its azido group, which can participate in cycloaddition reactions with alkyne-containing biomolecules. This reaction forms a stable triazole linkage, effectively modifying the target biomolecule. The compound can inhibit or activate enzymes by covalently binding to their active sites or regulatory domains. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of reducing agents or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with modifications to biomolecules persisting for extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by azide reductases, leading to the formation of amine derivatives. Additionally, this compound can affect metabolic flux by modifying key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These localizations can influence the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .

Properties

IUPAC Name

1-(2-azidoethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-6-5-7(2)12(10-6)4-3-9-11-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGFXAQHVTZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.